molecular formula C9H16O B115792 1-Propylcyclopentane-1-carbaldehyde CAS No. 156945-36-7

1-Propylcyclopentane-1-carbaldehyde

Cat. No. B115792
CAS RN: 156945-36-7
M. Wt: 140.22 g/mol
InChI Key: GEBWLZROVYKNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propylcyclopentane-1-carbaldehyde (PPCA) is a cyclopentane derivative that has been extensively studied for its chemical and biological properties. It is a colorless liquid with a boiling point of 153°C and a molecular weight of 156.24 g/mol. PPCA is widely used in the chemical industry as an intermediate for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1-Propylcyclopentane-1-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects:
1-Propylcyclopentane-1-carbaldehyde has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 1-Propylcyclopentane-1-carbaldehyde has been found to possess antitumor properties by inducing apoptosis in cancer cells. Moreover, 1-Propylcyclopentane-1-carbaldehyde has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-Propylcyclopentane-1-carbaldehyde has several advantages as a research tool. It is readily available, easy to synthesize, and has a high purity. Additionally, 1-Propylcyclopentane-1-carbaldehyde has a low toxicity, making it safe for use in laboratory experiments. However, there are some limitations to using 1-Propylcyclopentane-1-carbaldehyde in research. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 1-Propylcyclopentane-1-carbaldehyde. One area of interest is the development of new synthetic methods for 1-Propylcyclopentane-1-carbaldehyde, with the aim of improving its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 1-Propylcyclopentane-1-carbaldehyde and its effects on different cell types. Moreover, the potential of 1-Propylcyclopentane-1-carbaldehyde as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, should be explored further.

Synthesis Methods

1-Propylcyclopentane-1-carbaldehyde can be synthesized through a variety of methods, including the oxidation of 1-propylcyclopentene with potassium permanganate or chromium trioxide, and the reaction of 1-propylcyclopentene with acetaldehyde in the presence of a catalyst. The latter method is the most commonly used one due to its simplicity and high yield.

Scientific Research Applications

1-Propylcyclopentane-1-carbaldehyde has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacteria, fungi, and cancer cells in vitro. Additionally, 1-Propylcyclopentane-1-carbaldehyde has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

156945-36-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-propylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-2-5-9(8-10)6-3-4-7-9/h8H,2-7H2,1H3

InChI Key

GEBWLZROVYKNOZ-UHFFFAOYSA-N

SMILES

CCCC1(CCCC1)C=O

Canonical SMILES

CCCC1(CCCC1)C=O

Origin of Product

United States

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